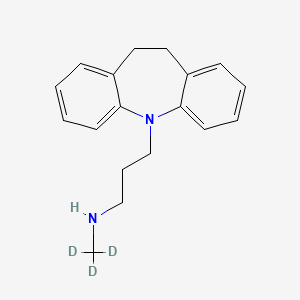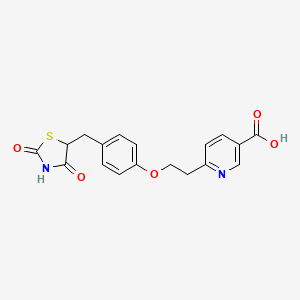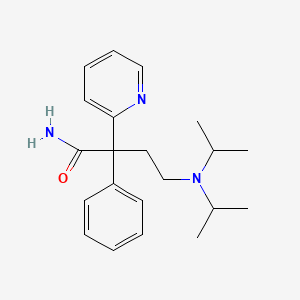
灰黄霉素-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Griseofulvin-13C,d3 is the 13C- and deuterium labeled Griseofulvin . It is a stable isotope and has been used in various research studies .
Synthesis Analysis
Griseofulvin is an antifungal polyketide metabolite produced mainly by ascomycetes . The nonreducing polyketide synthase gsfA initiates the synthesis of griseofulvin by combining one acetyl-CoA and six malonyl-CoA units to form the heptaketide backbone of benzophenone . In a recent study, twenty-seven griseofulvin derivatives were synthesized and analyzed .Molecular Structure Analysis
The molecular formula of Griseofulvin-13C,d3 is C17H17ClO6 . The IUPAC name is (2 S ,5’ R )-7-chloro-3’,6-dimethoxy-5’-methyl-4- (trideuterio (1 13 C)methoxy)spiro [1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione .Physical And Chemical Properties Analysis
The molecular weight of Griseofulvin-13C,d3 is 356.77 g/mol . It has a complexity of 575 and a topological polar surface area of 71.1 Ų .科学研究应用
抗真菌参考标准
灰黄霉素-13C,d3: 被用作感染性疾病研究中,特别是抗真菌应用中的高质量认证参考物质 . 它用作校准仪器和验证用于检测和定量生物样本中灰黄霉素存在的分析方法的标准。
癌症研究
在癌症研究中,This compound 因其对癌细胞分裂的抑制作用而显示出潜力。 它可能通过与有丝分裂纺锤体微管相互作用诱导细胞死亡,使其成为研究癌细胞中细胞周期停滞和凋亡机制的宝贵化合物 .
丙型肝炎病毒复制
这种化合物已被观察到通过干扰人细胞中的微管聚合来抑制丙型肝炎病毒的复制。 这种应用对于开发针对丙型肝炎的治疗策略至关重要,因为它为设计新型抗病毒药物提供了分子基础 .
抗SARS-CoV-2活性
This compound及其衍生物已证明与SARS-CoV-2主要蛋白酶、依赖RNA的RNA聚合酶(RdRp)和刺突蛋白受体结合域(RBD)具有良好的结合潜力。 这表明它对SARS-CoV-2进入和病毒复制具有抑制作用,这对COVID-19研究和药物再利用工作意义重大 .
血管和毛细血管功能
研究表明灰黄霉素可以增强ACE2功能,促进血管舒张,改善毛细血管血流。 这些发现对于心血管研究和了解影响血液循环的分子相互作用很重要 .
毒理学和法医学
作为灰黄霉素的稳定同位素标记版本,This compound 用于毒理学和法医学。 它有助于在毒理学研究中精确检测灰黄霉素代谢产物,并提供了一种追踪法医调查中药物分布和代谢的方法 .
作用机制
Target of Action
Griseofulvin-13C,d3, a labeled form of Griseofulvin , primarily targets fungal microtubules . These microtubules are crucial components of the cell’s cytoskeleton and play a significant role in various cellular processes, including mitosis .
Mode of Action
Griseofulvin-13C,d3 interacts with its targets by binding to alpha and beta tubulin , the building blocks of microtubules. This binding alters fungal mitosis, inhibiting fungal cell division and nuclear acid synthesis . The compound’s interaction with its targets results in the disruption of the fungal cell’s normal functioning, leading to its eventual death .
Biochemical Pathways
It is known that the compound disrupts mitosis in fungal cells by interfering with microtubule function . In cancer research, Griseofulvin has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Furthermore, Griseofulvin may inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells .
Pharmacokinetics
Studies on griseofulvin have shown that its water solubility can be significantly increased through complexation with hp-γ-cyclodextrin . This increase in solubility can enhance the bioavailability of the drug, leading to improved pharmacokinetic profiles . In an in vivo dog pharmacokinetic study, the Cmax was increased from 0.52 µg/mL to 0.72 µg/mL, AUC0–12 was increased from 1.55 μg·h/mL to 2.75 μg·h/mL, the clearance was changed from 51.78 L/kg/h to 24.16 L/kg/h, and the half-life time was changed from 0.81 h to 1.56 h .
Result of Action
The primary result of Griseofulvin-13C,d3’s action is the inhibition of fungal growth, making it an effective antifungal agent . By disrupting the function of fungal microtubules, it inhibits fungal cell mitosis, leading to the death of the fungal cell . In addition to its antifungal effects, Griseofulvin has shown potential in cancer research, where it has demonstrated inhibitory effects on cancer cell division .
安全和危害
Griseofulvin-13C,d3 should be used only under a chemical fume hood. Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced .
未来方向
Griseofulvin has gained increasing interest for multifunctional applications due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . Molecular docking analysis revealed that griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .
生化分析
Biochemical Properties
Griseofulvin-13C,d3, like its parent compound Griseofulvin, is thought to inhibit fungal cell mitosis and nuclear acid synthesis . It binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin . This interaction disrupts the mitotic spindle, leading to the production of multinucleate fungal cells .
Cellular Effects
Griseofulvin-13C,d3 has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Furthermore, it may inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells .
Molecular Mechanism
The molecular mechanism of Griseofulvin-13C,d3 is thought to be similar to that of Griseofulvin. It disrupts mitosis and cell division in human cancer cells and arrests hepatitis C virus replication . Molecular docking analysis revealed that Griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication .
Temporal Effects in Laboratory Settings
Griseofulvin has been shown to have long-term effects on cellular function, including disruption of mitosis and cell division .
Metabolic Pathways
Griseofulvin is a mycotoxic metabolic product of Penicillium spp .
Transport and Distribution
Griseofulvin is known to be deposited in keratin precursor cells within 4–8 hours of oral administration .
Subcellular Localization
Griseofulvin has been shown to disrupt the association of connexin 43 with tubulin, leading to an enhanced translocation of connexin 43 from the cytoplasm to the nucleus .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Griseofulvin-13C,d3 involves the incorporation of 13C and deuterium isotopes into the Griseofulvin molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-Trichloropyrimidine", "Ethyl acetoacetate", "2-Methyl-6-nitrobenzoic acid", "13C-labeled acetic anhydride", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether", "Chloroform", "Acetic acid", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-6-nitrobenzoyl chloride by reacting 2-methyl-6-nitrobenzoic acid with thionyl chloride in chloroform.", "Step 2: Synthesis of 2-methyl-6-nitrobenzoyl ethyl acetoacetate by reacting 2-methyl-6-nitrobenzoyl chloride with ethyl acetoacetate in the presence of sodium methoxide in methanol.", "Step 3: Synthesis of 2,4,6-trichloropyrimidine-13C,d3 by reacting 2,4,6-trichloropyrimidine with 13C-labeled acetic anhydride and deuterium oxide in the presence of sodium hydroxide in acetone.", "Step 4: Synthesis of Griseofulvin-13C,d3 by reacting 2-methyl-6-nitrobenzoyl ethyl acetoacetate and 2,4,6-trichloropyrimidine-13C,d3 in the presence of sodium borohydride in methanol.", "Step 5: Purification of Griseofulvin-13C,d3 by recrystallization from a mixture of chloroform and methanol.", "Step 6: Final purification of Griseofulvin-13C,d3 by washing with dilute hydrochloric acid and sodium chloride solution, followed by drying." ] } | |
CAS 编号 |
1329612-29-4 |
分子式 |
C17H17ClO6 |
分子量 |
356.778 |
IUPAC 名称 |
(2S,5/'R)-7-chloro-3/',6-dimethoxy-5/'-methyl-4-(trideuteriomethoxy)spiro[1-benzofuran-2,4/'-cyclohex-2-ene]-1/',3-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3 |
InChI 键 |
DDUHZTYCFQRHIY-IQVAYXSPSA-N |
SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
同义词 |
(1’S,6’R)-7-Chloro-2’,6-dimethoxy-4-(methoxy-d3)-6’-methyl-spiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; Amudane-13C,d3; Fulcin-13C,d3; Grisovin-13C,d3; Spirofulvin-13C,d3; Sporostatin-13C,d3; Xuanjing-13C,d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)



![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

